Product packaging for Ponkoranol(Cat. No.:)

Ponkoranol

Cat. No.: B1243560
M. Wt: 394.4 g/mol
InChI Key: YCUKGYWMYZBCGT-VLLNVTNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ponkoranol is a unique, naturally occurring thiosugar sulfonium sulfate compound isolated from plants of the Salacia genus, such as Salacia reticulata and Salacia prinoides . These plants have a long history of use in traditional Ayurvedic medicine as a remedy for type 2 diabetes . The compound's mechanism of action is characterized by its potent and specific inhibition of alpha-glucosidase enzymes, including the N-terminal catalytic domain of human maltase glucoamylase (MGA) . These enzymes are located in the small intestine and are critical for the digestion of carbohydrates into absorbable glucose . By inhibiting these enzymes, this compound slows down carbohydrate hydrolysis, thereby reducing postprandial blood glucose levels . This makes it a valuable tool for research into metabolic disorders such as diabetes and obesity . The biological activity of this compound is highly dependent on its stereochemistry. Its structure features a 1-deoxy-4-thio-D-arabinofuranosyl sulfonium cation linked to a polyhydroxylated side chain with a sulfate group, forming a zwitterionic inner salt . Research has shown that even its de-O-sulfonated analogue retains significant inhibitory activity, with a K i value as low as 43 nM against human maltase glucoamylase, underscoring its potency . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22O11S2 B1243560 Ponkoranol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H22O11S2

Molecular Weight

394.4 g/mol

IUPAC Name

[(2S,3S,4R,5S)-1-[(2R,3S,4S)-3,4-dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6-tetrahydroxyhexan-3-yl] sulfate

InChI

InChI=1S/C11H22O11S2/c12-1-5(14)10(18)11(22-24(19,20)21)7(16)4-23-3-6(15)9(17)8(23)2-13/h5-18H,1-4H2/t5-,6+,7+,8+,9-,10+,11+,23?/m0/s1

InChI Key

YCUKGYWMYZBCGT-VLLNVTNWSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([S+]1C[C@H]([C@H]([C@@H]([C@H](CO)O)O)OS(=O)(=O)[O-])O)CO)O)O

Canonical SMILES

C1C(C(C([S+]1CC(C(C(C(CO)O)O)OS(=O)(=O)[O-])O)CO)O)O

Synonyms

ponkoranol

Origin of Product

United States

Isolation and Spectroscopic Characterization of Ponkoranol

Extraction and Purification Strategies from Salacia Species

The initial step in obtaining ponkoranol involves the extraction from the roots and stems of Salacia plants, such as Salacia prinoides and Salacia reticulata. acs.orgresearchgate.net The process typically begins with a methanolic extract of the plant material. researchgate.net This crude extract is then further partitioned, with the water-soluble fraction containing the target sulfonium (B1226848) compounds. acs.orgrsc.org

Purification of this water-soluble fraction is a critical step to isolate this compound from a complex mixture of other phytochemicals, including its own analogues. A common technique involves chromatography over a Diaion HP-20 resin, where the active constituents are eluted with water. researchgate.net More advanced methods, such as solid-phase extraction (SPE), have been developed to efficiently separate the zwitterionic sulfonium compounds like this compound, kotalanol (B586845), and salacinol (B1681389) from their non-zwitterionic, de-O-sulfonated forms. This SPE procedure allows for high-recovery separation in a single step, which simplifies the subsequent analysis.

Chromatographic and Spectroscopic Methods for Isolation of this compound

Following initial extraction and purification, a combination of chromatographic and spectroscopic techniques is employed to achieve the final isolation and structural elucidation of this compound.

Chromatographic Methods: Bioassay-guided separation has been a key strategy in isolating these active compounds. researchgate.netjst.go.jp High-performance liquid chromatography (HPLC) is a standard method for the separation and purification of individual compounds from the complex plant extract. Furthermore, capillary zone electrophoresis (CZE) has been established as an effective method for the separation and analysis of glucosidase inhibitors, including this compound, from Salacia extracts.

Spectroscopic Methods: The definitive structure of this compound and its analogues is determined through a suite of advanced spectroscopic techniques. The elucidation relies on comprehensive analysis of data from the following methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) NMR experiments are fundamental for determining the connectivity and stereochemistry of the molecule. google.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is used to determine the exact molecular weight and elemental formula of the compound. google.com

The combined physicochemical and spectroscopic evidence confirms the unique structure of this compound as a thiosugar sulfonium sulfate (B86663) inner salt. researchgate.net

Spectroscopic Data for this compound and Related Compounds
Technique Observation
¹H NMR Used to determine proton environments and coupling constants, establishing the connectivity of the polyhydroxylated side chain and the thio-arabinitol ring. google.com
¹³C NMR Provides information on the carbon skeleton of the molecule. Shifts are compared with known analogues to confirm the structure. google.comrsc.org
HRMS (ESI) Confirms the elemental composition and molecular weight, which is crucial for identifying the sulfonium sulfate inner salt structure. google.com
2D-NMR (COSY, HSQC) These experiments are used to confirm the assignments of ¹H and ¹³C signals and to establish the detailed structural framework of the molecule. google.com

Identification of this compound and its Naturally Occurring Analogues (e.g., Neothis compound)

This compound was first isolated from the roots and stems of the Indian plant Salacia prinoides and identified as a novel thiosugar sulfonium sulfate compound, alongside salaprinol. researchgate.net Its structure is characterized by a 1,4-anhydro-4-thio-D-arabinitol cation and a polyhydroxylated side chain with a sulfate group. acs.orgresearchgate.net

Several naturally occurring analogues of this compound have since been isolated from Salacia species, primarily differing in the structure of the side chain or the presence of the sulfate group. rsc.org The most prominent analogue is Neothis compound , which is the de-O-sulfonated form of this compound. rsc.orgsemanticscholar.orgnih.gov This and other related compounds have been isolated from the water extracts of Salacia plants and identified through rigorous spectroscopic analysis. nih.gov

Further phytochemical investigations of species like Salacia oblonga have led to the discovery of additional new this compound derivatives, demonstrating the chemical diversity within this class of compounds. researchgate.netresearchgate.net

Naturally Occurring Analogues of this compound
Compound Name Structural Distinction & Source
Neothis compound De-O-sulfonated analogue of this compound. Isolated from Salacia species. semanticscholar.orgnih.gov
Salaprinol A closely related thiosugar sulfonium sulfate isolated alongside this compound from Salacia prinoides. researchgate.net
6′-dehydroxyneothis compound A derivative of neothis compound isolated from the roots of Salacia oblonga. researchgate.netresearchgate.net
5ʹ-epi-6′-dehydroxyneothis compound A stereoisomer of 6′-dehydroxyneothis compound, also isolated from Salacia oblonga. researchgate.netresearchgate.net
Salacinol One of the first thiosugar sulfonium sulfates isolated from Salacia reticulata. acs.orgresearchgate.net
Kotalanol A potent analogue with a distinct polyhydroxylated side chain, isolated from Salacia reticulata. acs.orgresearchgate.netjst.go.jp

Elucidation of the Chemical Structure of Ponkoranol and Its Stereoisomers

Detailed Structural Analysis of Ponkoranol's Sulfonium-Sulfate Inner Salt Core

The core of this compound's structure is a distinctive zwitterionic sulfonium-sulfate inner salt. rsc.org This feature consists of a 1,4-anhydro-4-thio-D-arabinitol ring, which is a thiosugar, where the sulfur atom is positively charged. rsc.orgresearchgate.net This sulfonium (B1226848) cation is internally neutralized by a negatively charged sulfate (B86663) group attached to the acyclic side chain. rsc.org This arrangement creates a unique spirobicyclic-like structure. acs.org The permanent positive charge on the sulfur atom is a key characteristic, believed to mimic protonated amine inhibitors and enhance its binding to the active site of α-glucosidase enzymes. rsc.org Spectroscopic analyses, including 1D and 2D NMR experiments, alongside a positive potassium rhodizonate test, confirmed the presence of this unusual sulfonium-sulfate moiety. rsc.org

Stereochemical Assignment and Configuration of the Polyhydroxylated Side Chain

This compound possesses a polyhydroxylated acyclic side chain attached to the sulfonium center. rsc.org The stereochemistry of this side chain is crucial for its biological activity. This compound is a six-carbon chain analogue of salacinol (B1681389). nih.gov While the absolute stereostructure of many related sulfonium compounds was not fully resolved upon initial isolation, synthetic studies have been instrumental in their stereochemical elucidation. rsc.org In the case of this compound and its relatives like salacinol and kotalanol (B586845), the configurations around the 1,4-anhydro-4-thio-D-arabinitol core and up to the C-3' position in the side chain are generally conserved. rsc.org The structural determination of this compound was aided by comparing its physical and spectral data with those of synthetically prepared analogues. nih.gov

Structural Characterization of De-O-sulfonated this compound (Neothis compound)

De-O-sulfonated this compound, also known as neothis compound, is a derivative of this compound where the sulfate group on the side chain has been removed. rsc.orgacs.org This structural modification has been achieved through chemical synthesis. researchgate.net The absence of the sulfate moiety distinguishes neothis compound from its parent compound. rsc.org The synthesis of neothis compound has been a significant area of research, with strategies focusing on the coupling of a side-chain fragment with a thiosugar moiety. researchgate.netresearchgate.net One effective method involves an acid-catalyzed de-O-sulfonation of the natural sulfonium sulfate inner salt. researchgate.net The structural identity of neothis compound has been confirmed through standard spectroscopic techniques. mdpi.com

Structural Elucidation of Synthetically Derived Stereoisomers of this compound

The synthesis of various stereoisomers of this compound has been crucial for understanding the structure-activity relationships of this class of compounds. researchgate.net Synthetic strategies have allowed for the creation of isomers with different stereochemistry in the polyhydroxylated side chain. nih.govresearchgate.net For instance, an efficient synthetic route to de-O-sulfonated this compound and its 5'-stereoisomer has been reported. researchgate.netresearchgate.net These syntheses often involve the coupling of a thiosugar derivative with a suitably protected and functionalized acyclic partner, such as a diiodide or a cyclic sulfate. nih.govresearchgate.net The stereochemical outcome of these syntheses can be controlled to produce specific isomers. The structural elucidation of these synthetic stereoisomers relies on detailed spectroscopic analysis, including NMR and mass spectrometry, and comparison with the natural product. nih.govmdpi.com These studies have shown that the configuration at certain positions, such as C-5', can influence the inhibitory activity of the molecule. researchgate.net

Synthetic Methodologies for Ponkoranol and Its Analogues

Strategies for Total Synthesis of Ponkoranol

Total synthesis of this compound involves the complete chemical synthesis of the molecule from simpler precursors. Given the structural complexity, particularly the sulfonium (B1226848) ion center and multiple stereocenters, developing efficient total synthesis strategies is crucial. researchgate.net

Key Stereoselective Transformations in this compound Synthesis

Stereoselective transformations are critical in the synthesis of this compound due to the presence of multiple chiral centers. nih.gov Achieving the correct relative and absolute stereochemistry at these centers is essential for synthesizing the biologically active form of the molecule. While specific details on stereoselective steps solely for this compound's total synthesis are not extensively detailed in the provided snippets, related work on de-O-sulfonated this compound and its stereoisomers highlights the importance of controlling stereochemistry during coupling reactions and cyclizations. acs.orgresearchgate.netresearchgate.net For instance, the desired stereochemistry at C-5' in de-O-sulfonated this compound and its stereoisomer can be influenced by the choice of starting carbohydrate material, such as D-glucose or D-mannose. acs.org Stereoselective S-alkylation reactions have also been employed in the synthesis of related sulfonium salts. researchgate.netresearchgate.net

Synthesis of De-O-sulfonated this compound and Related Derivatives

The synthesis of de-O-sulfonated this compound and related derivatives has been a significant area of focus, partly because these analogues have shown potent glucosidase inhibitory activities, sometimes exceeding that of this compound itself. acs.orgnih.govresearchgate.netgoogle.com An efficient synthetic route to de-O-sulfonated this compound and its 5'-stereoisomer has been reported. acs.orgnih.govresearchgate.net A key strategy involves a coupling reaction between thiol derivatives and a diiodide counterpart. researchgate.net Another approach utilizes the nucleophilic attack of a protected 1,4-anhydro-4-thio-D-arabinitol at the C-6 position of a suitably activated carbohydrate derivative. nih.govmolaid.com Deprotection steps are then carried out to yield the target de-O-sulfonated compounds. acs.orggoogle.com

Specific synthetic steps for de-O-sulfonated this compound (Compound 54) include the reaction of compound 61 with thioether 51 to yield a protected sulfonium ion intermediate, which is subsequently converted to the desired product. google.com Deprotection of benzyl (B1604629) groups, for example, can be achieved with boron trichloride, followed by treatment with an ion-exchange resin to exchange counterions. google.com Reduction of a hemiacetal to an alditol is also mentioned in the context of synthesizing de-O-sulfonated analogues. researchgate.net

Synthetic Approaches to Stereoisomers of this compound

The synthesis of stereoisomers of this compound and its derivatives is important for understanding the structure-activity relationships of these compounds. acs.orgnih.govresearchgate.netgoogle.com Synthetic routes have been developed to access specific stereoisomers, such as the 5'-stereoisomer of de-O-sulfonated this compound. acs.orgnih.govresearchgate.net These approaches often involve controlling the stereochemistry during key bond-forming reactions, such as the alkylation of the sulfur atom in the thioarabinitol moiety with a carbohydrate-derived electrophile. acs.orggoogle.com The choice of starting materials with defined stereochemistry is crucial in these syntheses. acs.org

Preparation of Structurally Modified this compound Analogues (e.g., 3'-O-methyl this compound)

Beyond de-O-sulfonated derivatives and stereoisomers, researchers have also synthesized other structurally modified this compound analogues to explore their biological activities. An example is the synthesis of 3'-O-methyl this compound. molaid.comresearchgate.netbindingdb.orgjst.go.jp The synthetic strategy for 3'-O-methyl this compound has been reported to involve the nucleophilic attack of a protected 1,4-anhydro-4-thio-D-arabinitol at the C-6 position of a benzyl 6-O-p-toluenesulfonyl β-D-glucopyranoside derivative. molaid.comresearchgate.net This modification involves replacing the sulfate (B86663) group with a methyl ether at the 3' position. researchgate.netjst.go.jp

Synthetic Challenges and Advancements in this compound Derivatives

The synthesis of this compound and its derivatives presents several challenges, including the construction of the sulfonium ion center, the control of multiple stereocenters, and the incorporation of the sulfate group (in the case of this compound itself). researchgate.netresearchgate.net Early synthetic efforts faced difficulties, such as side reactions during coupling procedures. researchgate.net

Recent advancements have led to more efficient and stereoselective synthetic routes. researchgate.netresearchgate.netresearchgate.net These advancements include the design of stable thiol coupling partners and easily obtainable diiodide counterparts for the synthesis of de-O-sulfonated analogues. researchgate.net Optimization of coupling reactions using specific protecting groups, such as isopropylidene, has also been reported to improve yields and prevent unwanted side reactions. researchgate.net Furthermore, the development of stereoselective methodologies, such as controlled S-alkylation and intramolecular cyclization, has been crucial for accessing specific stereoisomers. researchgate.netresearchgate.net Despite the progress, the synthesis of these complex molecules remains challenging, driving ongoing research in this field. researchgate.netresearchgate.netslideshare.netacs.orgnih.govsustech.edu.cn

Inhibitory Activity Against α-Glucosidase Enzymes

This compound is recognized as a potent inhibitor of intestinal α-glucosidases, key enzymes responsible for the breakdown of disaccharides and oligosaccharides into absorbable monosaccharides in the small intestine. rsc.orgrsc.org By inhibiting these enzymes, this compound can delay carbohydrate digestion and subsequent glucose absorption, potentially mitigating postprandial hyperglycemia. Studies have shown that this compound, along with other sulfonium compounds from Salacia, exhibits high α-glucosidase inhibitory activities. rsc.orgrsc.org

Inhibition of Intestinal Maltase Glucoamylase (MGAM) by this compound

Intestinal maltase-glucoamylase (MGAM) is one of the primary α-glucosidase enzymes targeted by this compound. rsc.orgarxiv.orgscirp.org MGAM, along with sucrase-isomaltase (SI), is anchored to the brush border membrane of intestinal epithelial cells and plays a crucial role in hydrolyzing starch products and sugars into glucose. rsc.org MGAM has two catalytic domains, the N-terminal (ntMGAM) and C-terminal (ctMGAM), both of which possess α-1,4-exohydrolytic glucosidase activity. rsc.orgscirp.org

Research indicates that this compound is a potent inhibitor of ntMGAM. researchgate.netnih.govresearchgate.net Studies on de-O-sulfonated this compound, a related compound, have shown significant inhibitory activities against ntMGAM with low nanomolar Ki values. researchgate.netnih.govresearchgate.net For instance, de-O-sulfonated this compound exhibited a Ki value of 43 ± 3 nM against ntMGAM, while its 5'-stereoisomer showed an even lower Ki of 15 ± 1 nM. researchgate.netnih.govresearchgate.net These values are significantly lower than the Ki of the parent sulfated compound, this compound, which was reported as 170 ± 30 nM against ntMGAM, suggesting that de-O-sulfonation can enhance inhibitory activity against this specific domain. researchgate.netresearchgate.net

Data on the inhibitory activity of this compound and its de-O-sulfonated analogues against ntMGAM are summarized in the table below:

CompoundTarget Enzyme DomainKi (nM)Citation
This compoundntMGAM170 ± 30 researchgate.netresearchgate.net
de-O-sulfonated this compoundntMGAM43 ± 3 researchgate.netnih.govresearchgate.net
de-O-sulfonated this compound (5'-stereoisomer)ntMGAM15 ± 1 researchgate.netnih.govresearchgate.net

Specificity and Selectivity Towards Glucosidase Isoforms

This compound and related sulfonium-ion inhibitors exhibit varying degrees of specificity and selectivity towards different α-glucosidase isoforms, including the catalytic domains of MGAM and SI (ntMGAM, ctMGAM, ntSI, and ctSI). rsc.org While all four domains catalyze the hydrolysis of α-1,4-glycosidic bonds, ntSI and ctSI also hydrolyze α-1,6 (isomaltose) and α-1,2 (sucrose) linkages, respectively. scirp.org

The structural refinement of sulfonium-ion inhibitors can lead to compounds that selectively inhibit mucosal α-glucosidases. rsc.orgresearchgate.netresearchgate.net The concept of "toggling" has been explored, where inhibitors are designed to selectively affect certain subunits to control starch digestion and glucose release. researchgate.netnih.gov For example, some de-O-sulfonated kotalanol (B586845) analogues have shown the ability to preferentially inhibit C-terminal subunits (ctMGAM and ctSI) over N-terminal subunits (ntMGAM and ntSI). nih.gov

While specific detailed data on this compound's selectivity across all four human intestinal α-glucosidase domains (ntMGAM, ctMGAM, ntSI, ctSI) in comparison to other isoforms is not extensively detailed for the sulfated form in the provided context, studies on its de-O-sulfonated analogues highlight the potential for achieving selective inhibition through structural modifications. researchgate.netnih.govnih.gov The varying inhibitory activities observed among different sulfonium compounds from Salacia against maltase and sucrase suggest that structural differences, including the length and nature of the polyhydroxylated side chain and the presence or absence of the sulfate group, influence their selectivity profiles. rsc.org

Mechanistic Insights into this compound-Enzyme Interactions

The inhibitory mechanism of this compound involves its interaction with the active site of α-glucosidase enzymes. ctdbase.org As a sulfonium-ion glycosidase inhibitor, its unique structural features play a critical role in its binding affinity and inhibitory potency. rsc.org

Role of the Sulfonium Ion Moiety in Catalytic Domain Binding

A key feature of this compound's structure is the sulfonium ion, which carries a permanent positive charge. rsc.org This positively charged sulfonium center is crucial for the inhibitor's interaction with the enzyme's catalytic domain. arxiv.orgctdbase.orgguidetopharmacology.org It is believed to mimic the positive charge that develops on the substrate during the transition state of the enzymatic hydrolysis of glycosidic bonds. rsc.org This transition state mimicry allows this compound to bind tightly to the enzyme's active site, effectively blocking substrate access and catalytic activity. wikipedia.org

The sulfonium ion is stabilized by an internal sulfate counterion in the parent this compound structure, forming a zwitterionic framework. rsc.org This unique structural arrangement is thought to contribute to its binding characteristics within the enzyme's active site. rsc.org Studies on other enzymes have shown that a positive charge at the position equivalent to a sulfonium ion can be essential for ligand binding and inhibition. nih.gov

Influence of the Sulfate Group and Polyhydroxylated Chain on Active Site Recognition

Beyond the sulfonium ion, the sulfate group and the polyhydroxylated side chain of this compound also play significant roles in its interaction with the α-glucosidase active site. ctdbase.org The sulfate group, while contributing to the zwitterionic nature of the molecule, has been shown to influence inhibitory activity. rsc.org De-O-sulfonated derivatives, lacking the sulfate group, have exhibited diminished activity against certain enzymes compared to their sulfated counterparts, underscoring the importance of the sulfate group in enzyme interaction. However, as noted in the context of ntMGAM inhibition, de-O-sulfonation of this compound led to increased inhibitory activity against this specific domain, suggesting that the role of the sulfate group can vary depending on the specific enzyme or enzyme subunit. researchgate.netresearchgate.net Crystallographic analysis of related compounds has shown that the sulfate group can interact with residues in the enzyme active site. rsc.org

Data Tables

Table 1: Chemical Properties of Ponkoranol

PropertyValueSource
IUPAC Name[(2S,3S,4R,5S)-1-[(2R,3S,4S)-3,4-dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6-tetrahydroxyhexan-3-yl] sulfate (B86663) nih.gov
Molecular FormulaC11H22O11S2 nih.gov
PubChem CID11710941 nih.gov
ChEMBL IDCHEMBL1258528

Table 2: Related Sulfonium-Ion α-Glucosidase Inhibitors from Salacia Genus

Compound NameNatural SourceKey Structural Feature
Salacinol (B1681389)Salacia reticulataSulfonium (B1226848) sulfate inner salt
Kotalanol (B586845)Salacia reticulataSide-chain extended homologue of Salacinol
SalaprinolSalacia prinoidesSulfonium sulfate inner salt
Neothis compoundSalacia speciesde-O-sulfonated analog of this compound
NeosalacinolSalacia speciesde-O-sulfonated analog of Salacinol
NeokotalanolSalacia speciesde-O-sulfonated analog of Kotalanol

Structure Activity Relationship Sar Studies of Ponkoranol Derivatives

Impact of De-O-sulfonation on α-Glucosidase Inhibitory Potency

Ponkoranol possesses a unique zwitterionic sulfonium (B1226848) sulfate (B86663) structure with an internal sulfate counterion. nih.govresearchgate.net Research has demonstrated that the removal of the sulfate group, a process known as de-O-sulfonation, significantly impacts the α-glucosidase inhibitory activity. nih.govrsc.orgresearchgate.nettandfonline.com Studies comparing de-O-sulfonated this compound with the parent compound have shown a marked increase in inhibitory potency against key intestinal human glucosidases, such as the N-terminal catalytic domain of maltase glucoamylase (ntMGAM). nih.govresearchgate.net

For instance, de-O-sulfonated this compound has been reported to exhibit significantly lower Ki values against ntMGAM compared to this compound. nih.govresearchgate.net This suggests that the presence of the sulfate group in this compound imposes a positional constraint within the enzyme's active site, potentially due to its interaction with hydrophobic residues. researchgate.net The removal of the sulfate group is thought to alleviate this constraint, allowing the polyhydroxylated side chain to establish more favorable interactions with the active site, thereby enhancing inhibitory activity. researchgate.net

The observation that de-O-sulfonated analogues of other related sulfonium compounds, such as kotalanol (B586845), also show improved activity further supports the beneficial impact of de-O-sulfonation on α-glucosidase inhibition. rsc.orgresearchgate.net

Here is a table illustrating the impact of de-O-sulfonation on the inhibitory activity against ntMGAM:

CompoundKi (nM) against ntMGAM
This compound170 ± 30 researchgate.net
De-O-sulfonated this compound43 ± 3 nih.govresearchgate.net

Stereochemical Influence on Enzymatic Inhibition and Binding Affinity

Stereochemistry plays a critical role in the biological activity of molecules, including their interaction with enzymes. SAR studies on this compound and its derivatives have highlighted the importance of specific stereocenters for potent α-glucosidase inhibition and binding affinity. rsc.orgresearchgate.netrsc.org

The stereochemistry around the heterocyclitol moiety and the configurations up to the C-3' position in the polyhydroxylated side chain are particularly important and are largely conserved among active sulfonium compounds isolated from Salacia species. rsc.org Alterations in the configuration at these positions, including the stereogenic sulfur atom, can lead to a complete or partial loss of inhibitory activity against human intestinal α-glucosidase enzymes. rsc.org

Studies on stereoisomers, such as the 5'-stereoisomer of de-O-sulfonated this compound, have provided further insights. The 5'-epimer of de-O-sulfonated this compound has shown even higher inhibitory activity against ntMGAM compared to de-O-sulfonated this compound itself. nih.govresearchgate.net This indicates that while de-O-sulfonation is beneficial, the specific stereochemistry at the 5' position of the side chain also contributes significantly to the binding affinity and inhibitory potency against certain α-glucosidases. researchgate.net

The configuration at C-5' has been noted as not being critical for dictating inhibition against ntMGAM in some related analogues, but for this compound derivatives, it appears to influence activity. researchgate.net

Here is a table comparing the inhibitory activity of de-O-sulfonated this compound and its 5'-stereoisomer against ntMGAM:

CompoundKi (nM) against ntMGAM
De-O-sulfonated this compound43 ± 3 nih.govresearchgate.net
De-O-sulfonated this compound (5'-epimer)15 ± 1 nih.govresearchgate.net

Modifications of the Polyhydroxylated Side Chain and Their Effect on Activity

The polyhydroxylated acyclic side chain is a key structural component of this compound and its analogues, and modifications to this chain have been explored to understand their impact on α-glucosidase inhibitory activity. nih.govtandfonline.com The length and the presence and position of hydroxyl groups within the side chain influence the interaction with the enzyme's active site. rsc.orggriffith.edu.au

Research suggests that a polyhydroxylated side chain of a certain length is important for optimal activity. griffith.edu.au While the configurations up to the C-3' position are crucial, extending the acyclic side chain beyond a certain number of carbons (e.g., six carbons in related compounds) may not provide additional benefits in terms of inhibition against ntMGAM. researchgate.net

Studies involving chain-extended and chain-modified analogues, where the sulfate moiety might be frame-shifted or polar substituents are removed, have shown varied effects on inhibitory activity against disaccharidases. rsc.org For example, deoxy-salacinol analogues lacking one or two polar substituents in the side chain have been synthesized and tested. rsc.org

Furthermore, introducing alkyl or aromatic groups through O-alkylation at specific positions, such as the 3'-O position in related salacinol (B1681389) derivatives, has been shown to increase α-glucosidase inhibition. rsc.orggriffith.edu.au While specific data for 3'-O-alkylated this compound derivatives were mentioned, detailed inhibitory data in the search results focused more on salacinol analogues in this context. griffith.edu.au

Substituent Effects on the Thiosugar Core of this compound

The thiosugar core, specifically the 1,4-anhydro-4-thio-D-arabinitol moiety, is an essential part of the this compound structure. nih.govtandfonline.com Substituent effects on this core can significantly influence the molecule's interaction with α-glucosidases.

The presence of the sulfonium ion within the thiosugar core is considered an indispensable structural feature for the α-glucosidase inhibitory activity of cyclic sulfonium compounds like this compound. ecronicon.net The sulfur atom's positive charge is crucial for the molecule's interaction with the enzyme's active site, mimicking the positive charge of the oxocarbenium ion transition state during glycoside hydrolysis.

Modifications involving the replacement of the sulfur atom with other heteroatoms, such as nitrogen or selenium, have been investigated in related salacinol derivatives. Replacing the sulfur with nitrogen generally reduced α-glucosidase inhibitory activity. ecronicon.net However, substitution with selenium in de-O-sulfonated salacinol and its epimer resulted in a significant improvement in α-glucosidase inhibitory activity, highlighting the sensitivity of the enzyme to changes in the heteroatom within the core structure. ecronicon.net

Studies on ring-cleaved and truncated analogues of salacinol have indicated that the intact five-membered thiosugar ring plays an essential role in the potent activity of sulfonium-type inhibitors. researchgate.net This suggests that the specific structural constraints and electronic properties conferred by the thiosugar core are vital for effective binding and inhibition.

Rational Design Principles from this compound SAR Data

The comprehensive SAR studies conducted on this compound and its derivatives have provided valuable insights for the rational design of more potent and potentially selective α-glucosidase inhibitors. ecronicon.netnih.govresearchgate.netgriffith.edu.audntb.gov.uaresearchgate.net Several key principles have emerged from these investigations:

Importance of the Sulfonium Ion: The presence of the sulfonium ion is critical for activity, mimicking the transition state of the enzymatic reaction. ecronicon.net

Beneficial Effect of De-O-sulfonation: Removing the sulfate group often enhances inhibitory potency, likely by reducing steric hindrance and allowing better interactions within the active site. nih.govrsc.orgresearchgate.nettandfonline.com

Stereochemical Requirements: Specific stereoconfigurations, particularly around the thiosugar core and the initial carbons of the side chain, are essential for optimal activity. rsc.orgresearchgate.netrsc.org

Side Chain Optimization: The length and hydroxylation pattern of the polyhydroxylated side chain influence activity, with a certain length being optimal and further extension not necessarily leading to increased potency against all glucosidases. researchgate.netgriffith.edu.au

Substituent Effects: Modifications to the thiosugar core heteroatom and the introduction of specific substituents on the side chain can modulate inhibitory activity and potentially selectivity towards different α-glucosidase subunits. ecronicon.netrsc.orggriffith.edu.au Hydrophobic substituents, for example, have been shown to increase potency in related compounds. scirp.org

These principles, combined with computational approaches like docking and molecular dynamics simulations, are being utilized to design novel sulfonium-type inhibitors with improved binding affinities and desired selectivity profiles against the various human intestinal α-glucosidase subunits (ntMGAM, ctMGAM, ntSI, and ctSI). researchgate.netscirp.orgresearchgate.netscirp.orgscirp.org The goal is to develop inhibitors that can effectively control postprandial glucose levels by selectively targeting specific enzyme domains, potentially leading to improved therapeutic outcomes with fewer side effects. nih.govresearchgate.netscirp.org

Computational and Molecular Modeling Approaches in Ponkoranol Research

Homology Modeling of α-Glucosidase Enzymes for Ponkoranol Binding Studies

Homology modeling is a computational technique used to predict the three-dimensional structure of a protein (the target) based on the known experimental structure of a related protein (the template) with a similar amino acid sequence scirp.orgnih.gov. This approach is particularly useful when experimental structures of the target protein are unavailable.

Human intestinal α-glucosidases, MGAM and SI, each contain two catalytic domains: N-terminal (NtMGAM, NtSI) and C-terminal (CtMGAM, CtSI) rsc.orgresearchgate.net. While crystal structures for some of these domains, such as human NtMGAM, NtSI, and CtMGAM, have been reported, the structures of others, including CtSI and the four domains of the rat enzyme, were unknown scirp.orgscirp.org. To computationally investigate the binding of inhibitors like this compound to these uncharacterized domains, homology modeling has been performed scirp.orgscirp.orgoalib.com.

By using available crystal structures as templates, researchers have built models of the unknown α-glucosidase domains scirp.orgscirp.org. These models allow for the computational exploration of ligand-binding pockets and the prediction of how inhibitors like this compound might interact with these domains scirp.orgscirp.org. The reliability of these homology models is typically validated using various computational tools and comparison with available experimental data where possible frontiersin.orgnih.gov.

Molecular Docking and Dynamics Simulations of this compound-Enzyme Complexes

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand (such as this compound) when bound to a protein target (the α-glucosidase enzyme) frontiersin.orgcabidigitallibrary.orgnih.gov. This method estimates the binding affinity between the ligand and the protein by scoring different binding poses frontiersin.orgcabidigitallibrary.org.

Molecular docking studies have been conducted to understand the binding modes of this compound and its derivatives within the active sites of α-glucosidase catalytic domains researchgate.netscirp.orgoalib.com. These studies typically involve preparing the enzyme structure (either experimental or homology model) and the ligand structure, followed by running docking simulations using specialized software frontiersin.orgcabidigitallibrary.org. The docking results provide information on the potential interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the inhibitor and the amino acid residues in the enzyme's active site frontiersin.org.

Molecular dynamics (MD) simulations are often used in conjunction with molecular docking to provide a more dynamic and realistic representation of the ligand-protein complex over time scirp.orgnih.gov. While docking provides a static snapshot of the potential binding pose, MD simulations account for the flexibility of both the protein and the ligand, as well as the influence of the surrounding solvent molecules scirp.orgnih.gov.

MD simulations for α-glucosidase-inhibitor complexes, including those involving compounds related to this compound, have been performed to study the stability of the bound complex and to refine the understanding of the binding interactions scirp.org. These simulations can reveal important details about the conformational changes of the enzyme and the inhibitor upon binding, as well as the dynamics of hydrogen bond networks and other interactions within the active site scirp.orgnih.gov. For large proteins like α-glucosidases, computational cost is a consideration, and simulations may focus on the ligand-binding pocket capped with water molecules scirp.org.

Prediction of Binding Affinities and Explanation of SAR Trends for this compound Analogues

Computational methods, such as the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method, are used to estimate the binding free energy of a ligand to a protein, providing a quantitative measure of binding affinity scirp.orgoalib.com. These predicted binding affinities can then be correlated with experimental inhibitory activities (e.g., Ki or IC50 values) to help explain observed Structure-Activity Relationships (SAR) scirp.orgoalib.comresearchgate.net.

Studies on this compound and related sulfonium (B1226848) salts have utilized computational methods to predict binding affinities to the different catalytic domains of human and rat α-glucosidases scirp.orgscirp.orgoalib.com. By comparing the predicted binding affinities of various this compound analogues with their experimentally determined inhibitory activities, researchers can gain insights into which structural features are crucial for potent binding scirp.orgoalib.com.

For instance, computational studies have aimed to explain why certain modifications to the this compound structure, such as replacing the sulfate (B86663) moiety, affect inhibitory activity nih.gov. The predicted binding affinities have shown consistency with experimental SARs, allowing for the identification of structural determinants of potency and selectivity across different α-glucosidase domains and even between different species scirp.orgscirp.orgoalib.comresearchgate.net. This computational approach aids in the rational design of novel inhibitors with improved activity profiles scirp.orgoalib.com.

In Silico Analysis of Active Site Requirements for this compound Binding

In silico analysis of the enzyme active site provides detailed information about the chemical and structural features necessary for effective binding of inhibitors like this compound nih.govfrontiersin.org. This involves examining the amino acid residues lining the binding pocket, their properties (e.g., polarity, charge, size), and how they interact with different parts of the inhibitor molecule frontiersin.org.

Computational studies have probed the active site requirements of human intestinal α-glucosidases for binding this compound and its analogues nih.govresearchgate.netoalib.com. By analyzing the predicted binding poses from molecular docking and the dynamics from MD simulations, researchers can identify key residues that form critical interactions with the inhibitor frontiersin.org. For example, the unique sulfonium-sulfate structure of this compound is expected to interact significantly with residues in the active site, potentially involving electrostatic interactions due to the permanent positive charge on the sulfur rsc.org.

Future Research Directions and Advanced Applications of Ponkoranol Derivatives

Development of Novel Ponkoranol Analogues with Enhanced Specificity

A primary direction of future research is the rational design and synthesis of novel this compound analogues to improve potency and selectivity for specific α-glucosidase enzymes. The parent compound, this compound, is a sulfonium (B1226848) ion with an internal sulfate (B86663) counterion. researchgate.net Research has shown that modifications to this core structure can lead to substantial gains in inhibitory activity.

A key finding is that the removal of the sulfate group significantly enhances potency. The de-O-sulfonated analogue of this compound, along with its C-5' epimer, demonstrates markedly improved inhibition against the N-terminal catalytic domain of human intestinal maltase-glucoamylase (ntMGAM) compared to the parent compound. researchgate.net

CompoundInhibitory Constant (K_i) against ntMGAMSource
This compound170 nM researchgate.net
de-O-sulfonated this compound43 ± 3 nM researchgate.net
C-5' epimer of de-O-sulfonated this compound15 ± 1 nM researchgate.net

Further synthetic efforts are exploring other modifications. For instance, creating a 3'-O-methyl this compound was proposed to test the hypothesis that occupying a hydrophobic pocket within the enzyme's active site could be beneficial. researchgate.net The synthesis of selenium analogues of de-O-sulfonated this compound is another avenue being pursued to evaluate their inhibitory effects against intestinal enzymes like maltase-glucoamylase (MGAM) and sucrase-isomaltase (SI). researchgate.net These structural modifications represent a promising approach in the search for new inhibitors with enhanced specificity, potentially leading to more effective therapeutic agents with fewer off-target effects. rsc.org

Exploration of Alternative Biosynthetic Pathways for this compound

While this compound is naturally isolated from plants of the Salacia genus, reliance on natural extraction can be a bottleneck for large-scale production and further development. researchgate.net Future research will likely focus on exploring alternative biosynthetic pathways. The development of facile and scalable synthetic routes is a critical and fundamental step that enables extended investigations, including chemical biology and pharmaceutical development. researchgate.net A practical, gram-scale synthesis for neothis compound (de-O-sulfonated this compound) has already been developed, which provides a foundation for further pharmaceutical studies. researchgate.net

Understanding the natural biosynthetic machinery in Salacia plants could pave the way for bio-engineering approaches. While the specific pathways for this compound are not fully elucidated, they are thought to be similar to those of related compounds like salacinol (B1681389) and kotalanol (B586845). researchgate.net Future work could involve heterologous expression of the relevant plant enzymes in microbial hosts like E. coli or yeast. Such an approach could lead to a sustainable and scalable production platform. Moreover, engineered biosynthetic pathways could be manipulated to produce novel analogues that are difficult to access through traditional chemical synthesis, representing an intersection of synthetic biology and medicinal chemistry. elifesciences.org

Advanced Spectroscopic Techniques for Understanding this compound-Biomolecule Interactions

To fully understand the enhanced potency of this compound derivatives, it is crucial to elucidate the molecular details of their interactions with target enzymes. While computational docking simulations have provided initial models for how related compounds bind to α-glucosidases, advanced spectroscopic techniques are needed for experimental validation and to gain deeper insights. researchgate.net

Future research will increasingly employ a range of spectroscopic methods: researchgate.netelsevier.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can provide atomic-resolution information on the binding interface and any conformational changes that occur in both the inhibitor and the enzyme upon complex formation. researchgate.net This technique is invaluable for mapping the precise interactions that confer high affinity and specificity.

X-ray Crystallography : Obtaining a crystal structure of an α-glucosidase in complex with a this compound analogue would offer a static, high-resolution snapshot of the binding mode. researchgate.net This structural data is crucial for structure-based drug design, allowing for the rational optimization of inhibitors.

Fluorescence Spectroscopy : This technique can be used to study the binding kinetics and thermodynamics of this compound derivatives. numberanalytics.com By labeling either the protein or the inhibitor, researchers can measure binding affinities and rates, providing quantitative data on the interaction. numberanalytics.com

These advanced methods will move the field beyond predictive models to a precise, evidence-based understanding of the structure-activity relationships that govern the inhibitory power of the this compound class of molecules. researchgate.net

Investigations into the Metabolic Fates of this compound Analogues

For any potential therapeutic agent, understanding its metabolic fate—how it is absorbed, distributed, metabolized, and excreted (ADME)—is essential. Currently, there is limited information on the metabolism of this compound and its derivatives. Future investigations will need to address this knowledge gap.

These studies would typically involve:

In Vitro Metabolism Assays : Using liver microsomes or hepatocytes to identify the primary metabolic pathways. This involves determining if the analogues undergo Phase I metabolism (e.g., oxidation, reduction, hydrolysis, often via cytochrome P450 enzymes) or Phase II metabolism (e.g., conjugation reactions). frontiersin.org

While an aqueous extract of Salacia oblonga, which contains this compound, has shown systemic effects, the specific contribution and metabolic pathway of this compound itself remain to be determined. japsonline.com Understanding the metabolic stability and byproducts of novel this compound analogues is a critical step in their preclinical development.

Potential for this compound Derivatives in Chemical Biology Probes

The high potency and specificity of optimized this compound analogues make them excellent candidates for development into chemical biology probes. nih.gov These probes are powerful tools used to study the function and regulation of their target proteins in complex biological systems. nih.gov

Future directions in this area include:

Design of Activity-Based Probes : A potent this compound derivative could be modified with a reactive group that allows it to covalently bind to its target enzyme. Such a probe would enable the specific labeling and identification of α-glucosidases in cell lysates or tissues.

Development of Fluorescent Probes : Attaching a fluorophore to a this compound analogue would allow for the visualization of its target enzymes within living cells using fluorescence microscopy. mdpi.com This could provide insights into enzyme localization, trafficking, and dynamics in response to various stimuli. kyushu-u.ac.jp

Creation of Affinity-Based Probes : Immobilizing a this compound derivative on a solid support (like beads) can be used for affinity chromatography to pull down its binding partners from a cell extract. This could help confirm target engagement and discover previously unknown off-target interactions.

By converting potent inhibitors into versatile chemical tools, researchers can move beyond simply inhibiting an enzyme to actively interrogating its biology, potentially uncovering new therapeutic opportunities and a deeper understanding of metabolic processes. eie.gr

Conclusion

Summary of Key Academic Discoveries Regarding Ponkoranol

Key academic discoveries regarding this compound center on its isolation, structural characterization, and biological activity as an alpha-glucosidase inhibitor. This compound was identified as one of several sulfonium-ion compounds isolated from Salacia species, recognized for their traditional use in managing conditions related to elevated blood sugar. rsc.orgresearchgate.netrsc.org Its unique structure features a sulfonium (B1226848) ion with an internal sulfate (B86663) counterion. acs.org

Studies have demonstrated that this compound is a potent inhibitor of human intestinal alpha-glucosidases, specifically maltase-glucoamylase (MGAM) and sucrase-isomaltase (SI). These enzymes play a crucial role in the hydrolysis of complex carbohydrates into glucose in the digestive tract. rsc.orgrsc.orgnih.gov Inhibition of these enzymes can lead to a slower release of glucose into the bloodstream.

A significant discovery was the identification and study of de-O-sulfonated this compound and its stereoisomers. Research indicated that de-O-sulfonated this compound exhibits even greater potency against the N-terminal catalytic domain of human maltase glucoamylase (ntMGAM) compared to this compound itself. acs.org For instance, de-O-sulfonated this compound showed a Ki value of 43 ± 3 nM against ntMGAM, while this compound had a Ki value of 170 ± 30 nM. acs.org The 5'-stereoisomer of de-O-sulfonated this compound demonstrated even higher potency with a Ki value of 15 ± 1 nM. acs.org

Structure-activity relationship (SAR) studies have begun to elucidate the structural features critical for the inhibitory activity of this compound and related compounds. The presence of the five-membered thiosugar ring appears to be essential for the potent activity observed in this class of sulfonium-type inhibitors. rsc.org Modifications to the structure, such as the replacement of the sulfate moiety or extensions of the side chain, have been explored to understand their impact on inhibitory strength and selectivity towards different glucosidase subunits. nih.govrsc.org

This compound has also been detected in commercial extracts derived from Salacia plants, highlighting its natural prevalence in these traditional remedies. acs.org

Here is a table summarizing the inhibitory activity of this compound and its de-O-sulfonated form against ntMGAM:

CompoundTarget EnzymeInhibition Constant (Ki)Citation
This compoundhuman ntMGAM170 ± 30 nM acs.org
De-O-sulfonated this compoundhuman ntMGAM43 ± 3 nM acs.org
De-O-sulfonated this compound (5'-stereoisomer)human ntMGAM15 ± 1 nM acs.org

Remaining Academic Questions and Research Avenues for this compound

Despite the significant progress in understanding this compound, several academic questions and research avenues remain. A more comprehensive and detailed understanding of the structure-activity relationships for various modifications of the this compound scaffold is needed to potentially design inhibitors with enhanced potency or selectivity for specific alpha-glucosidase subunits. While studies have investigated some modifications, a systematic exploration of chemical space around the this compound structure could yield valuable insights. nih.gov

The precise molecular mechanisms of binding of this compound and its derivatives to the different catalytic domains of human MGAM and SI are still areas of active research. Although crystal structures for some domains exist, further structural studies, particularly for the C-terminal domains (CtMGAM and CtSI), could provide a clearer picture of the interactions driving potent inhibition. scirp.orgresearchgate.net This knowledge is crucial for rational drug design.

Developing efficient and scalable synthetic routes for this compound and its promising analogues is also an important research avenue for potential therapeutic development. While some synthetic strategies have been reported, optimizing these for yield, stereocontrol, and cost-effectiveness is necessary. acs.orgjst.go.jpgoogle.com

Further investigation into potential species-specific differences in the inhibitory activity of this compound is warranted, building upon initial computational studies. scirp.org This is important for translating findings from in vitro and animal studies to potential human applications.

Beyond alpha-glucosidase inhibition, exploring other potential biological activities of this compound and its derivatives could uncover additional therapeutic applications.

Broader Implications of this compound Research in Glycoscience

Research into this compound holds broader implications for the field of glycoscience. Its discovery and characterization have expanded the repertoire of known natural product inhibitors of glycosidases, providing novel scaffolds for chemical synthesis and drug design. rsc.orgresearchgate.net The unique sulfonium ion structure of this compound contributes to the understanding of how charged species can interact with enzyme active sites to achieve potent inhibition.

The studies on this compound and its analogues, particularly the de-O-sulfonated forms, serve as a foundation for the rational design of new glycosidase inhibitors with potential therapeutic applications, especially in the management of metabolic disorders like type 2 diabetes. rsc.orgresearchgate.netrsc.org The insights gained into the critical structural elements for inhibition, such as the thiosugar ring, guide the synthesis of novel compounds with tailored properties. rsc.orgrsc.org

Furthermore, the development of analytical methods for detecting and quantifying this compound and related compounds facilitates quality control of Salacia-based products and supports pharmacokinetic and pharmacodynamic studies of these natural inhibitors. acs.org

Q & A

Q. How do researchers design in vitro assays to evaluate this compound’s α-glucosidase inhibitory activity?

  • Standard assays involve measuring inhibition constants (Kᵢ) or IC₅₀ values against enzymes like maltase, sucrase, and isomaltase. For example, competitive inhibition assays using p-nitrophenyl glycosides as substrates are performed at pH 6.8–7.0, with activity quantified via spectrophotometry . Controls must account for enzyme stability and substrate specificity, as this compound exhibits varying potency across isoforms (e.g., Kᵢ = 0.015 μM for maltase vs. 0.138 μM for isomaltase) .

Q. What are the critical steps in synthesizing this compound analogs for structure-activity relationship (SAR) studies?

  • Key steps include regioselective alkylation of thioether precursors (e.g., 253) with cyclic sulfates (e.g., 288) under HFIP solvent, followed by hydrogenolysis and NaBH₄ reduction to yield the active sulfonium ion . Modifications like de-O-sulfonation or methylation (e.g., 3’-O-methyl-Ponkoranol) require stereochemical control to retain bioactivity .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in this compound’s inhibitory potency across studies?

  • Molecular docking and density functional theory (DFT) analyses explain variations in IC₅₀ values. For instance, frontier molecular orbital (FMO) calculations reveal this compound’s small HOMO-LUMO gap (0.64 eV), indicating high reactivity and electron-donating capacity, which correlate with its strong α-glucosidase binding . Comparative studies using homology models of human vs. rat enzymes can clarify species-specific differences in inhibition .

Q. What strategies address conflicting data on this compound’s selectivity toward α-glucosidase isoforms?

  • Isoform-specific assays (e.g., recombinant N-terminal maltase-glucoamylase vs. C-terminal) are critical. For example, replacing this compound’s sulfate with a methyl ether reduces human maltase inhibition by >90%, highlighting the sulfate’s role in active-site interactions . Cross-validation using enzyme kinetics (Kᵢ, Kₘ) and X-ray crystallography can resolve selectivity conflicts .

Q. How should researchers design in vivo studies to evaluate this compound’s antidiabetic efficacy while minimizing off-target effects?

  • Use the PICO framework:
  • Population : Diabetic rodent models (e.g., streptozotocin-induced rats).
  • Intervention : Oral administration of this compound (1–10 mg/kg) with glucose tolerance tests.
  • Comparison : Acarbose or saline controls.
  • Outcome : Blood glucose levels, insulin sensitivity, and histopathology of intestinal tissues .
    • Include pharmacokinetic profiling (e.g., bioavailability, tissue distribution) to assess metabolic stability .

Q. What statistical and reporting standards are essential for publishing this compound research?

  • Follow guidelines from Bioorganic & Medicinal Chemistry Letters:
  • Report IC₅₀/Kᵢ values to ≤3 significant figures, justified by instrument precision.
  • Use ANOVA with post-hoc tests (p < 0.05) for multi-group comparisons.
  • Avoid claims of "significance" without statistical validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.